2-[(4-Methoxybenzyl)sulfanyl]-5-[(2-methylbenzyl)sulfanyl]-1,3,4-thiadiazole
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Overview
Description
ME 4-(((5-((2-METHYLBENZYL)SULFANYL)-1,3,4-THIADIAZOL-2-YL)SULFANYL)ME)PH ETHER is a complex organic compound that features a thiadiazole ring substituted with a 2-methylbenzyl group and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ME 4-(((5-((2-METHYLBENZYL)SULFANYL)-1,3,4-THIADIAZOL-2-YL)SULFANYL)ME)PH ETHER typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography, is also common to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
ME 4-(((5-((2-METHYLBENZYL)SULFANYL)-1,3,4-THIADIAZOL-2-YL)SULFANYL)ME)PH ETHER can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted aromatic compounds .
Scientific Research Applications
ME 4-(((5-((2-METHYLBENZYL)SULFANYL)-1,3,4-THIADIAZOL-2-YL)SULFANYL)ME)PH ETHER has several scientific research applications:
Mechanism of Action
The mechanism of action of ME 4-(((5-((2-METHYLBENZYL)SULFANYL)-1,3,4-THIADIAZOL-2-YL)SULFANYL)ME)PH ETHER involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the aromatic rings can interact with various receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-((3-METHYLBENZYL)SULFANYL)-4-(4-ME-PHENYL)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE
- 2-{5-[(2-Methylbenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine
Uniqueness
ME 4-(((5-((2-METHYLBENZYL)SULFANYL)-1,3,4-THIADIAZOL-2-YL)SULFANYL)ME)PH ETHER is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18N2OS3 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C18H18N2OS3/c1-13-5-3-4-6-15(13)12-23-18-20-19-17(24-18)22-11-14-7-9-16(21-2)10-8-14/h3-10H,11-12H2,1-2H3 |
InChI Key |
QSTUYYKDVLVMJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(S2)SCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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